4-Fluoropicolinoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropicolinoylchloride is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a picolinoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropicolinoylchloride typically involves the fluorination of picolinoyl chloride. One common method is the direct fluorination of picolinoyl chloride using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropicolinoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the picolinoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 4-fluoropicolinic acid or its derivatives.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: 4-Fluoropicolinic acid and its derivatives.
Oxidation Reactions: Various oxidized products depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
4-Fluoropicolinoylchloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Fluoropicolinoylchloride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom at the 4-position of the pyridine ring can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The picolinoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Fluoropyridine: Similar to 4-Fluoropicolinoylchloride but lacks the picolinoyl chloride group.
4-Fluorobenzoylchloride: Contains a benzene ring instead of a pyridine ring.
4-Fluoronicotinoylchloride: Similar structure but with a different position of the fluorine atom.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a picolinoyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This combination makes it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C6H3ClFNO |
---|---|
Molekulargewicht |
159.54 g/mol |
IUPAC-Name |
4-fluoropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-3-4(8)1-2-9-5/h1-3H |
InChI-Schlüssel |
ULQBIYZXSFTEFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.